molecular formula C9H8ClF3N2 B8665255 4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline

4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline

Cat. No. B8665255
M. Wt: 236.62 g/mol
InChI Key: DTHAKNGFEUESEH-UHFFFAOYSA-N
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Patent
US05234936

Procedure details

To a mixture of 6.0 mL of phosphorus oxychloride and 1.0 mL of dimethylaniline in 20 mL of toluene was added 3.0 g of 5,6,7,8-tetrahydro-2-trifluoromethyl-4-quinazolone. The resulting mixture was refluxed for 3 hours and then cooled to room temperature. The reaction mixture was poured into a ice cold mixture of diethyl ether and water. The organic layer was recovered washed with brine, dried over anhydrous magnesium sulfate, filtered and evaporated to yield the product as a brown solid (3.46 g).
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.CN(C)C1C=CC=CC=1.[F:15][C:16]([F:29])([F:28])[C:17]1[NH:26][C:25](=O)[C:24]2[CH2:23][CH2:22][CH2:21][CH2:20][C:19]=2[N:18]=1.C(OCC)C>C1(C)C=CC=CC=1.O>[Cl:3][C:25]1[C:24]2[CH2:23][CH2:22][CH2:21][CH2:20][C:19]=2[N:18]=[C:17]([C:16]([F:29])([F:28])[F:15])[N:26]=1

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
1 mL
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
FC(C1=NC=2CCCCC2C(N1)=O)(F)F
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The organic layer was recovered
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC=2CCCCC12)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.46 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.